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molecular formula C8H10N2O B1355005 N,2-Dimethyl-3-pyridinecarboxamide CAS No. 77594-56-0

N,2-Dimethyl-3-pyridinecarboxamide

Cat. No. B1355005
M. Wt: 150.18 g/mol
InChI Key: GAWMRWVPJREDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06790844B2

Procedure details

To ethyl 2-methylnicotinate (24.2 g) was added a solution of 40% methylamine in methanol (150 ml), which was then heated in a sealed tube at 50° C. overnight. The reaction mixture was evaporated, to give the title compound as a pale yellow solid (20.781 g, yield; 95%).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4](OCC)=[O:5].[CH3:13][NH2:14]>CO>[CH3:1][C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([NH:14][CH3:13])=[O:5]

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
CC1=C(C(=O)OCC)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)NC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 20.781 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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